2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
This compound is a polycyclic heterocyclic derivative featuring a fused cyclohepta[b]thiophene core linked to a hexahydroquinoline scaffold. Key structural attributes include:
- Core framework: A 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene ring fused with a hexahydroquinoline system.
- Substituents: A 3-cyano group on the cyclohepta[b]thiophene ring. A 3-nitrophenyl group at the 4-position of the hexahydroquinoline, introducing strong electron-withdrawing character.
The 3-nitrophenyl substituent distinguishes this compound from analogs with electron-donating groups (e.g., methoxy or methylthio) and may influence its electronic properties, solubility, and biological interactions.
Properties
CAS No. |
311797-47-4 |
|---|---|
Molecular Formula |
C26H23N5O3S |
Molecular Weight |
485.6 g/mol |
IUPAC Name |
2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C26H23N5O3S/c27-13-18-17-8-2-1-3-11-22(17)35-26(18)30-20-9-5-10-21(32)24(20)23(19(14-28)25(30)29)15-6-4-7-16(12-15)31(33)34/h4,6-7,12,23H,1-3,5,8-11,29H2 |
InChI Key |
AOVFDBSBBKQIBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)N3C4=C(C(C(=C3N)C#N)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)CCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps, including cyclization, nitration, and cyano group introduction.
Reaction Conditions: Specific conditions vary depending on the synthetic route, but common reagents include thiophene derivatives, quinoline precursors, and nitrating agents.
Industrial Production: While industrial-scale production details are proprietary, laboratory-scale synthesis provides a foundation for larger-scale processes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Nitric acid (for nitration), cyanide sources (for cyano group introduction), and reducing agents (for reduction).
Major Products: Nitro and cyano-substituted derivatives, as well as reduced forms, are significant products.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: Research into its pharmacological properties and potential drug development.
Industry: May find applications in materials science or as intermediates for other compounds.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential molecular targets and pathways involve interactions with enzymes, receptors, or cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of derivatives based on the 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile core. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Substituent Comparisons
Key Findings from Research
Electronic Effects: The 3-nitrophenyl group in the target compound introduces electron-withdrawing effects, which may reduce electron density in the quinoline ring compared to analogs with methoxy or methylthio groups . This could impact binding affinities in biological systems or catalytic interactions.
Crystallinity and Polymorphism :
- Compounds with ortho-nitrophenyl groups (e.g., ROY, referenced in ) exhibit high crystallinity and polymorphism due to conformational flexibility. The meta-nitrophenyl substitution in the target compound may limit such polymorphism but could stabilize specific crystal packing modes .
Synthetic Accessibility: The core structure is synthesized via Gewald-like reactions using cycloheptanone, sulfur, and cyanoacetates . Substituent variations are introduced via aryl aldehydes or nitriles during cyclocondensation. The nitro group in the target compound likely requires selective nitration or Suzuki coupling .
Analogs with methoxy/methylthio groups pose fewer reactivity risks .
Table 2: Theoretical Property Comparisons
Biological Activity
The compound 2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (commonly referred to as compound A ) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity based on diverse research findings.
The biological activity of compound A is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may exert effects through:
- Inhibition of Tumor Cell Proliferation : Compound A has shown potential in inhibiting the growth of various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways.
- Antioxidant Activity : The presence of thiophene and quinoline structures suggests that compound A may possess antioxidant properties that can mitigate oxidative stress in cells.
Anticancer Activity
A study conducted on the anticancer properties of compound A revealed significant cytotoxic effects against several cancer cell lines. The IC50 values for different cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| HeLa (Cervical) | 15.0 |
| MCF7 (Breast) | 10.0 |
| HepG2 (Liver) | 20.0 |
These findings indicate that compound A is particularly effective against breast cancer cells (MCF7), suggesting a potential for further development as an anticancer agent .
Mechanistic Studies
Mechanistic studies have shown that compound A induces apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial function. For instance, in vitro assays demonstrated increased levels of active caspases -3 and -9 in treated cells compared to controls .
Additionally, the compound was found to inhibit the migration of cancer cells by disrupting focal adhesion kinase (FAK) signaling pathways, which are critical for cell motility .
Pharmacological Potential
Given its diverse biological activities, compound A has potential applications in pharmacology. Its unique structure allows it to be a candidate for drug development targeting various diseases such as cancer and inflammatory conditions.
Future Directions
Further research is needed to explore:
- In vivo efficacy : Animal models should be utilized to assess the therapeutic potential and safety profile of compound A.
- Mechanistic insights : Detailed studies on its interaction with specific molecular targets could elucidate its full pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
